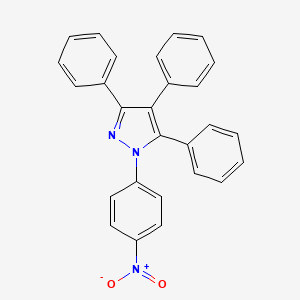

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

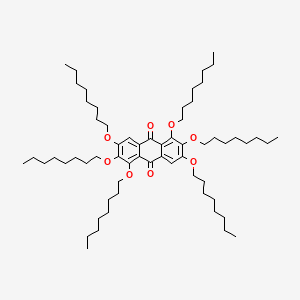

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールは、ピラゾールファミリーに属する複素環式化合物です。ピラゾールは、隣接した位置に2つの窒素原子を含む5員環構造です。この特定の化合物は、ピラゾール環の1位にニトロフェニル基が存在し、3位、4位、5位に3つのフェニル基が存在することが特徴です。

準備方法

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールの合成は、通常、ヒドラジン誘導体とα、β-不飽和カルボニル化合物の反応を伴います。一般的な方法の1つは、4-ニトロフェニルヒドラジンとカルコン(α、β-不飽和ケトン)を酸性または塩基性条件下で縮合させることです。 この反応は通常、エタノールや酢酸などの溶媒中で行われ、生成物は再結晶によって単離されます .

化学反応解析

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: ニトロフェニル基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: フェニル基は、適切な条件下で、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。

環化: この化合物は、環化反応に参加して、より複雑な複素環構造を形成することができます。

これらの反応で使用される一般的な試薬には、ニトロ化のための硝酸、ハロゲン化のためのハロゲン、還元のための水素ガスとパラジウムが含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールは、いくつかの科学研究で応用されています。

化学反応の分析

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Chemical Biology: It is used as a probe to study enzyme mechanisms and other biochemical processes due to its ability to form stable complexes with metal ions.

作用機序

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールの作用機序は、特定の分子標的との相互作用を伴います。医薬品への応用では、この化合物は、活性部位に結合することで特定の酵素の活性を阻害することができます。この結合は、酵素の通常の機能を妨げ、細菌の増殖や癌細胞の増殖の阻害につながります。 ニトロフェニル基は、これらの相互作用において、標的分子と水素結合やその他の非共有結合を形成することで重要な役割を果たします .

類似の化合物との比較

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールは、以下のピラゾール誘導体など、他のピラゾール誘導体と比較することができます。

1-フェニル-3,4,5-トリフェニル-1H-ピラゾール: ニトロフェニル基がなく、化学反応性と生物学的活性が異なります。

1-(4-メチルフェニル)-3,4,5-トリフェニル-1H-ピラゾール:

1-(4-クロロフェニル)-3,4,5-トリフェニル-1H-ピラゾール: 塩素原子の存在は、化合物の反応性と生物学的標的との相互作用に影響を与えます。

1-(4-ニトロフェニル)-3,4,5-トリフェニル-1H-ピラゾールの独自性は、ニトロフェニル基にあります。この基は、明確な電子特性と立体特性を与え、医薬品化学や材料科学における特定の用途に適しています .

類似化合物との比較

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

1-Phenyl-3,4,5-triphenyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.

1-(4-Methylphenyl)-3,4,5-triphenyl-1H-pyrazole:

1-(4-Chlorophenyl)-3,4,5-triphenyl-1H-pyrazole: The presence of a chlorine atom affects the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .

特性

CAS番号 |

154495-99-5 |

|---|---|

分子式 |

C27H19N3O2 |

分子量 |

417.5 g/mol |

IUPAC名 |

1-(4-nitrophenyl)-3,4,5-triphenylpyrazole |

InChI |

InChI=1S/C27H19N3O2/c31-30(32)24-18-16-23(17-19-24)29-27(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)26(28-29)21-12-6-2-7-13-21/h1-19H |

InChIキー |

WPPBEROKLJSVQT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)

![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)

![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)

![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)